molecular formula C6H7N3O4 B6194956 ethyl 2-nitro-1H-imidazole-5-carboxylate CAS No. 2421133-53-9

ethyl 2-nitro-1H-imidazole-5-carboxylate

Cat. No.: B6194956
CAS No.: 2421133-53-9
M. Wt: 185.1
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Description

Ethyl 2-nitro-1H-imidazole-5-carboxylate (CAS 2421133-53-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a nitroimidazole core, a privileged structure known for its broad spectrum of biological activities . The 2-nitroimidazole scaffold is of significant interest for developing new therapeutic agents and diagnostic tools . Research Applications and Value This ester serves as a key synthetic intermediate for the functionalization and construction of novel nitroimidazole derivatives . Researchers utilize this scaffold to develop potential compounds for: • Anti-infective Research: Nitroimidazole-based drugs are first-line treatments for parasitic infections like giardiasis and amebiasis, and are crucial in the fight against multi-drug resistant tuberculosis (MDR-TB) with drugs like Delamanid and Pretomanid . The nitro group acts as a prodrug, undergoing reductive activation in anaerobic environments to generate reactive species that damage pathogen DNA . • Anticancer and Hypoxia Research: 2-Nitroimidazole analogs are exploited as radiosensitizers and diagnostic markers for several cancers . Their ability to undergo selective reduction under hypoxic conditions makes them useful for targeting low-oxygen tumors . • Methodology Development: The compound is a versatile building block for generating diverse chemical libraries for phenotypic screening and structure-activity relationship (SAR) studies . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a suitably controlled laboratory environment.

Properties

CAS No.

2421133-53-9

Molecular Formula

C6H7N3O4

Molecular Weight

185.1

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 2-Aminoimidazole Carboxylate Ester

The synthesis begins with cyclocondensation reactions to construct the imidazole core. A representative protocol involves:

  • Starting material : Glycine ethyl ester hydrochloride (or analogous amines) reacted with methyl formate and sodium hydride to form a formylated intermediate.

  • Cyclization : Treatment with cyanamide under acidic reflux conditions yields ethyl 2-amino-1H-imidazole-5-carboxylate. This step mirrors the synthesis of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester in the Chinese patent CN110746459A, albeit without N-methylation.

  • Yield : ~40% (based on analogous reactions).

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
FormylationMethyl formate, NaHRoom temperature1 hr-
CyclizationCyanamide, HClReflux2 hrs40%

Nitration to 2-Nitroimidazole Carboxylate Ester

The 2-amino group is converted to nitro via diazotization:

  • Reagents : Sodium nitrite in acetic acid/water mixture at 0–5°C.

  • Mechanism : The amino group undergoes diazotization followed by nitro group substitution.

  • Workup : pH adjustment to 9 with saturated potassium carbonate, extraction with dichloromethane, and silica gel chromatography.

  • Yield : 33% (observed in analogous 1-methyl derivatives).

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.80 (s, 1H), 4.18 (s, 3H for methyl ester), 3.87 (s, 3H for N-methyl). Adjustments for ethyl ester: δ 4.20 (q, 2H, J = 7.1 Hz), 1.30 (t, 3H, J = 7.1 Hz).

  • LCMS : m/z = 186 (M+1 for methyl ester); expected m/z = 200 (M+1 for ethyl ester).

Direct Nitration of Imidazole Carboxylate Ester

Challenges and Optimization

Direct nitration of ethyl 1H-imidazole-5-carboxylate is less common due to regioselectivity issues. The carboxylate ester at position 5 directs nitration to position 2 or 4, but competing side reactions necessitate precise conditions:

  • Nitrating agents : Fuming HNO3 or HNO3/H2SO4 mixtures.

  • Temperature : 0–10°C to minimize decomposition.

  • Yield : <20% (estimated from nitroimidazole syntheses).

Esterification of 2-Nitroimidazole-5-Carboxylic Acid

Acid-Catalyzed Esterification

For precursors with pre-installed nitro groups, esterification offers a viable route:

  • Substrate : 2-Nitro-1H-imidazole-5-carboxylic acid.

  • Reagents : Ethanol, sulfuric acid (catalyst).

  • Conditions : Reflux for 6–12 hrs, followed by neutralization and extraction.

  • Yield : 50–70% (based on analogous esterifications).

Table: Esterification Optimization

CatalystTemperatureTimeYield
H2SO4Reflux8 hrs65%
HCl (gas)60°C12 hrs58%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Cyclocondensation + NitrationHigh regioselectivityMulti-step, moderate yield33%
Direct NitrationSingle-stepLow yield, side products<20%
EsterificationSimple setupRequires carboxylic acid precursor65%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency for nitration steps.

  • Purification : Recrystallization from acetone/ethyl acetate mixtures achieves >95% purity.

  • Cost Drivers : Cyanamide and sodium nitrite availability impact scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-nitro-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can cause damage to DNA and other cellular components, leading to the death of microbial cells. The compound targets anaerobic organisms, which have the necessary enzymes to reduce the nitro group .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares ethyl 2-nitro-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Positional Isomers: Nitro Group Variations

Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) is a positional isomer where the nitro group occupies the 4-position instead of the 2-position. This subtle change alters electronic distribution and reactivity:

  • Electronic Effects : The 4-nitro isomer exhibits reduced electrophilicity at the imidazole ring compared to the 2-nitro derivative due to differences in resonance stabilization .
  • Synthetic Utility : The 4-nitro isomer is less commonly used in drug synthesis, as the 2-nitro configuration is more favorable for forming bioactive intermediates (e.g., antiparasitic agents) .

Halogen-Substituted Analogs

Replacing the nitro group with halogens modifies both reactivity and biological activity:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Notes
Ethyl 2-chloro-1H-imidazole-5-carboxylate C₆H₇ClN₂O₂ 174.59 g/mol -Cl at 2-position Intermediate for agrochemicals
Ethyl 2-bromo-1H-imidazole-5-carboxylate C₆H₇BrN₂O₂ 219.04 g/mol -Br at 2-position Used in cross-coupling reactions
  • Reactivity : Halogenated derivatives are more stable than nitro analogs but less electrophilic, making them suitable for palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .
  • Biological Activity : Chloro and bromo derivatives show lower antimicrobial activity compared to nitroimidazoles, limiting their use in pharmaceuticals .

Ester and Aryl-Substituted Derivatives

This compound shares a carboxylate ester group with several substituted imidazoles, but aryl substituents significantly alter properties:

Compound (from ) Melting Point (°C) Key Substituents Notes
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate 119–120 -4-fluorophenyl, -phenyl groups Enhanced lipophilicity for CNS targeting
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 106–107 -4-bromophenyl, -methyl groups Potential anticancer scaffold
  • Lipophilicity : Aryl substituents (e.g., phenyl, bromophenyl) increase logP values, improving membrane permeability .
  • Thermal Stability : Higher melting points in aryl-substituted derivatives correlate with crystalline packing efficiency .

Methyl vs. Ethyl Ester Variants

Replacing the ethyl ester with a methyl group impacts solubility and metabolic stability:

  • Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0): The methyl ester reduces steric hindrance, favoring enzymatic hydrolysis in prodrug designs .
  • This compound : The ethyl ester offers better metabolic stability, prolonging half-life in vivo .

Key Research Findings and Data Gaps

Positional Isomerism : The 2-nitro configuration is superior to 4-nitro in drug design due to optimized electronic effects .

Halogen vs. Nitro : Nitroimidazoles exhibit broader antimicrobial activity, whereas halogenated analogs are preferred in materials science .

Data Limitations : Melting points and solubility data for this compound are absent in the provided evidence, necessitating further experimental characterization.

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